molecular formula C13H12N4O2 B14607996 9-benzyl-1-methyl-3H-purine-2,6-dione CAS No. 61080-45-3

9-benzyl-1-methyl-3H-purine-2,6-dione

Cat. No.: B14607996
CAS No.: 61080-45-3
M. Wt: 256.26 g/mol
InChI Key: ZOTGUTMYXKEZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-1-methyl-3H-purine-2,6-dione is a synthetic purine derivative characterized by a bicyclic aromatic framework substituted with a benzyl group at the 9-position and a methyl group at the 1-position. Its structure comprises a fused pyrimidine-imidazole ring system, with two ketone groups at positions 2 and 4. This compound is structurally analogous to naturally occurring purines like xanthine and uric acid but differs in its substitution pattern, which confers distinct physicochemical and pharmacological properties.

Purine derivatives are widely studied for their roles in modulating adenosine receptors, phosphodiesterase (PDE) inhibition, and anticancer activity.

Properties

CAS No.

61080-45-3

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

9-benzyl-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)17(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19)

InChI Key

ZOTGUTMYXKEZKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 9-benzyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. Selective protection and deprotection at N3 and/or N7 sites of xanthine are crucial steps in developing the synthesis scheme . Industrial production methods often utilize cost-effective and high-yielding chemical synthesis routes to produce this compound .

Chemical Reactions Analysis

9-benzyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

9-benzyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzyl-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets such as phosphodiesterase enzymes and adenosine receptors. By inhibiting these targets, the compound can modulate various biological pathways, including signal transduction and inflammatory responses .

Comparison with Similar Compounds

Structural Analogs in the Purine Family
Compound Substituents Molecular Weight Key Properties/Applications Reference
Caffeine 1,3,7-Trimethyl 194.19 g/mol CNS stimulant, PDE inhibitor
Theophylline 1,3-Dimethyl 180.16 g/mol Bronchodilator, PDE inhibitor
9-Benzyl-1-methyl-3H-purine-2,6-dione 1-Methyl, 9-benzyl ~287.3 g/mol* Hypothetical receptor modulation

Key Differences :

  • Substituent Effects: The benzyl group in 9-benzyl-1-methyl-3H-purine-2,6-dione introduces steric bulk and lipophilicity compared to caffeine’s smaller methyl groups. This may alter binding affinity to adenosine receptors or PDE isoforms.
  • Solubility : Theophylline and caffeine exhibit higher aqueous solubility due to fewer hydrophobic substituents, whereas the benzyl group in the target compound likely reduces solubility, impacting bioavailability.
  • Metabolism : Methyl groups in caffeine and theophylline undergo demethylation via cytochrome P450 enzymes. The benzyl group in 9-benzyl-1-methyl-3H-purine-2,6-dione may lead to alternative metabolic pathways, such as oxidative debenzylation .
Non-Purine Dione Derivatives

Evidence highlights structurally distinct dione-containing compounds with notable bioactivity:

  • Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46 ): Exhibited potent antiviral or anticancer activity (EC50 = 6 nM) due to metal-binding motifs and azole substitutions .
  • Ergost-25-ene-3,6-dione : A steroid dione from Solanum torvum showed higher binding affinity to BRCA1 than doxorubicin, suggesting relevance in breast cancer therapy .
  • Flavanol-derived dipyrano-chromene-2,6-diones: Complex polyphenolic structures (e.g., compounds 82–95) demonstrated antioxidant and anti-inflammatory properties .

Comparative Analysis :

  • Mechanistic Divergence: While 9-benzyl-1-methyl-3H-purine-2,6-dione may target purinergic pathways, pyrido-pyrazine-diones (e.g., compound 46) rely on metal-binding motifs for activity. Flavanol-derived diones act via radical scavenging or enzyme inhibition .
  • Pharmacokinetics: The steroid dione (ergost-25-ene-3,6-dione) and flavanol-diones exhibit favorable ADMET profiles, comparable to synthetic drugs like doxorubicin . The target compound’s PK profile remains uncharacterized but may face challenges due to lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.